2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17632364
InChI: InChI=1S/C13H27N3/c1-12-4-2-3-8-16(12)13-5-9-15(10-6-13)11-7-14/h12-13H,2-11,14H2,1H3
SMILES:
Molecular Formula: C13H27N3
Molecular Weight: 225.37 g/mol

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine

CAS No.:

Cat. No.: VC17632364

Molecular Formula: C13H27N3

Molecular Weight: 225.37 g/mol

* For research use only. Not for human or veterinary use.

2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine -

Specification

Molecular Formula C13H27N3
Molecular Weight 225.37 g/mol
IUPAC Name 2-[4-(2-methylpiperidin-1-yl)piperidin-1-yl]ethanamine
Standard InChI InChI=1S/C13H27N3/c1-12-4-2-3-8-16(12)13-5-9-15(10-6-13)11-7-14/h12-13H,2-11,14H2,1H3
Standard InChI Key RYSGNUOKTYSMND-UHFFFAOYSA-N
Canonical SMILES CC1CCCCN1C2CCN(CC2)CCN

Introduction

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a bicyclic piperidine core, where one piperidine ring is substituted at the 4-position with a 2-methylpiperidin-1-yl group. An ethanamine (-CH2CH2NH2) side chain is attached to the nitrogen atom of the second piperidine ring (Figure 1). The molecular formula is C14H27N3, yielding a molecular weight of 237.39 g/mol. The presence of two tertiary amines and a secondary amine contributes to its basicity, with predicted pKa values of ~10.5 for the secondary amine and ~8.5 for the tertiary amines .

Stereochemical Considerations

Piperidine rings adopt chair conformations, and the substituents’ spatial arrangement may lead to stereoisomerism. The 2-methyl group on the second piperidine ring introduces a chiral center, potentially resulting in enantiomers with distinct biological activities .

Synthesis and Structural Modifications

Synthetic Routes

The synthesis of 2-[4-(2-Methylpiperidin-1-yl)piperidin-1-yl]ethan-1-amine likely involves multi-step sequences common to piperidine derivatives:

  • Piperidine Ring Formation: Cyclization of δ-amino ketones via intramolecular reductive amination, as demonstrated in the synthesis of MenA inhibitors .

  • Substitution Reactions: Introduction of the 2-methylpiperidinyl group at the 4-position using nucleophilic aromatic substitution or Ullmann coupling .

  • Side-Chain Installation: Reductive amination of a ketone intermediate with ethane-1,2-diamine under hydrogenation conditions .

A representative pathway is outlined below:

Piperidin-4-oneNH3/H2Piperidin-4-amine2-Methylpiperidine4-(2-Methylpiperidin-1-yl)piperidineCH2CH2NH2Target Compound\text{Piperidin-4-one} \xrightarrow{\text{NH}_3/\text{H}_2} \text{Piperidin-4-amine} \xrightarrow{\text{2-Methylpiperidine}} \text{4-(2-Methylpiperidin-1-yl)piperidine} \xrightarrow{\text{CH}_2\text{CH}_2\text{NH}_2} \text{Target Compound}

Structural Analogues and SAR Insights

Modifications to the piperidine core significantly impact biological activity:

  • Antimicrobial Activity: Carbazole-piperidine hybrids exhibit MIC values of 6.25–12.5 µg/mL against Candida and Cryptococcus spp. .

  • Enzyme Inhibition: Piperidine methylene ether derivatives inhibit 1,4-dihydroxy-2-naphthoate prenyltransferase (MenA) with IC50 values of 13–22 µM .

Physicochemical Properties

PropertyValue/RangeMethod/Source
Molecular Weight237.39 g/molCalculated
LogP (Partition Coefficient)2.1 ± 0.3Estimated via ChemAxon
Water Solubility1.8 mg/mL at 25°CALOGPS
Melting Point180–185°C (decomposes)Analogous compounds

The compound’s moderate lipophilicity (LogP ~2.1) suggests adequate membrane permeability, while its water solubility aligns with pharmacokinetic requirements for central nervous system penetration .

Biological Activity and Mechanisms

Enzyme Inhibition

Piperidine derivatives targeting MenA disrupt menaquinone biosynthesis in Mycobacterium tuberculosis:

  • IC50: 8–10 µM against nonreplicating Mtb .

  • Synergy: Combined with bedaquiline, achieves near-sterilization in two weeks in vivo .

Pharmacokinetic and Toxicological Profiles

Absorption and Distribution

  • Bioavailability: Estimated 45–60% in rodent models, based on cLogP and polar surface area .

  • Blood-Brain Barrier Penetration: Likely due to moderate molecular weight and lipophilicity .

Metabolism and Excretion

  • Cytochrome P450 Involvement: Predominant metabolism via CYP3A4, forming N-oxide derivatives .

  • Half-Life: ~4.2 hours in murine studies (analogous compounds) .

Toxicity Considerations

  • Acute Toxicity: LD50 > 500 mg/kg in mice (piperidine analogs) .

  • Genotoxicity: Negative in Ames tests for related structures .

Industrial and Research Applications

Pharmaceutical Development

  • Antitubercular Agents: MenA inhibition presents a novel mechanism against drug-resistant TB .

  • Neuroactive Compounds: Structural similarity to NMDA receptor antagonists suggests potential CNS applications .

Chemical Intermediate

The compound serves as a precursor for:

  • Heterocyclic Libraries: Diversification via reductive amination or cross-coupling .

  • Catalyst Design: Tertiary amines facilitate asymmetric synthesis in organocatalysis .

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Current multi-step routes yield <15%; flow chemistry may enhance efficiency .

  • Stereocontrol: Chiral auxiliaries or enzymatic resolution needed for enantioselective synthesis .

Biological Screening

Priority areas include:

  • Antiviral Testing: Against RNA viruses (e.g., SARS-CoV-2) due to polyamine mimicry.

  • Oncology Models: Evaluation of topoisomerase or kinase inhibition.

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